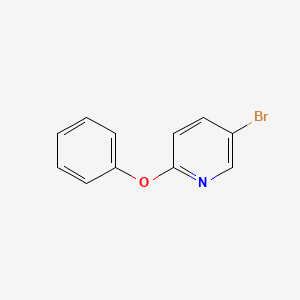

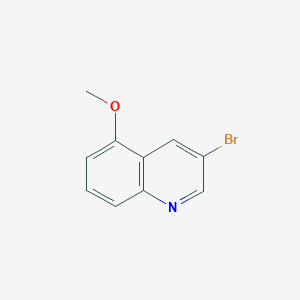

5-溴-2-苯氧基吡啶

描述

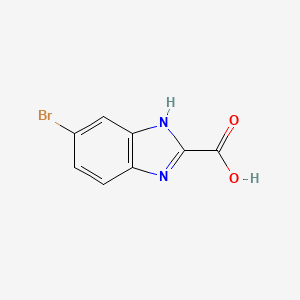

5-Bromo-2-phenoxypyridine is a brominated pyridine derivative that has garnered interest due to its potential applications in various fields of chemistry, including medicinal chemistry and materials science. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through several methods. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives, leading to the formation of 5-bromo-2,2'-bipyridines with high yields ranging from 70 to 90% . Another method includes the reductive symmetric coupling of 2,5-dibromopyridine, which yields 5,5'-dibromo-2,2'-bipyridine . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt has been reported as a straightforward synthesis route for 5-bromo-2,2'-bipyridines .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . The molecular geometry from X-ray crystallography was compared with density functional theory (DFT) calculations, showing good agreement .

Chemical Reactions Analysis

Brominated pyridines are key intermediates in the synthesis of more complex molecules. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry . The halogen dance reactions and subsequent trapping with electrophiles allow for the introduction of various functional groups into the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-phenoxypyridine derivatives are influenced by their molecular structure. Schiff bases containing the bromopyridine moiety often exhibit intramolecular hydrogen bonding, which can stabilize their molecular conformation . The presence of substituents on the pyridine ring can also affect the compound's solubility, melting point, and reactivity. For example, the introduction of methoxy groups can increase the electron density on the ring, potentially affecting its reactivity in nucleophilic substitution reactions .

科学研究应用

金属络合分子棒的合成

5-溴-2-苯氧基吡啶及其衍生物用于制备金属络合分子棒。这些化合物通过高效的过程合成,如Stille偶联,涉及各种溴代联吡啶和联嘧啶。反应产生一系列化合物,如5-溴-2,2'-联吡啶和5,5'-二溴-2,2'-联吡啶,展示了5-溴-2-苯氧基吡啶在形成复杂结构方面的多功能性(Schwab, Fleischer, & Michl, 2002)。

铜(II)和氧化钒(IV)络合物

对含溴取代酚的铜(II)和氧化钒(IV)络合物的研究,包括5-溴-2-苯氧基吡啶,揭示了它们在各种应用中的潜力。这些络合物以其独特的几何结构为特征,已被用于研究它们的热性质和晶体结构。这些研究增进了我们对这些络合物的反应性和潜在用途的理解(Takjoo, Mague, Akbari, & Ebrahimipour, 2013)。

反应性和取代模式

对溴代吡啶,如5-溴-2-苯氧基吡啶,中溴原子的反应性进行了研究。这些研究关注溴原子在不同条件下的反应和取代模式,为我们提供了有关这些化合物的化学行为和潜在应用的见解(Hertog & Jonge, 1948)。

席夫碱化合物和抗菌活性

源自溴代吡啶,如5-溴-2-苯氧基吡啶的席夫碱化合物已被合成并评估其抗菌活性。这些研究有助于探索新的抗菌剂,并增进对溴代化合物在药物化学中的作用的理解(Wang, Nong, Sht, & Qi, 2008)。

除草活性

已对苯氧基吡啶的除草活性进行了研究,包括5-溴-2-苯氧基吡啶的衍生物。这些研究对于开发新的除草剂具有重要意义,探索这些化合物的结构与除草活性之间的关系(Fujikawa, Kondo, Yokomichi, Kimura, Haga, & Nishiyama, 1970)。

安全和危害

5-Bromo-2-phenoxypyridine is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Relevant Papers I found some papers related to 5-Bromo-2-phenoxypyridine. One paper discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper discusses the incorporation of 5-bromo-2’-deoxyuridine into DNA and the proliferative behavior of cerebellar neuroblasts .

属性

IUPAC Name |

5-bromo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIHQFMWBOTCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625083 | |

| Record name | 5-Bromo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59717-96-3 | |

| Record name | 5-Bromo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)